1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-1-2-10(14)11(7-9)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAWGNSCMJUWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperidine-4-carboxylic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs.
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides or thiols .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound is being explored for its potential as an active pharmaceutical ingredient (API) due to its structural characteristics that may influence biological activity. Its sulfonamide group can enhance binding affinity to target proteins, making it a candidate for further pharmacological studies.
- In particular, derivatives of piperidine compounds have been noted for their activity against various receptor systems, including the NK(1) receptor, which is implicated in pain and anxiety disorders .
- Anticancer Activity :
- Anti-inflammatory Properties :
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Potential anticancer agent | |
| Piperidine derivatives | NK(1) receptor antagonists | |
| Sulfonamide derivatives | Anti-inflammatory agents |
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments have indicated that while some derivatives exhibit low toxicity, further studies are necessary to establish comprehensive safety data.
Table 2: Toxicological Profiles
| Compound Name | Toxicity Level | Test Method |
|---|---|---|
| This compound | Low (preliminary results) | In vitro assays |
| Related sulfonamide compounds | Moderate | OECD guidelines |
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This binding can inhibit or activate various biochemical pathways, depending on the target . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes involved in metabolic processes .
Comparison with Similar Compounds
Research Findings and Functional Implications
- Steric and Electronic Effects : The 2,5-dichlorophenyl group in the parent compound balances moderate steric hindrance and electron-withdrawing capacity, which may optimize interactions with enzymes or receptors requiring both hydrophobic and polar contacts .
Biological Activity
1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 593261-86-0) is a compound with significant pharmacological potential. Its structure features a piperidine ring substituted with a sulfonyl group and a dichlorophenyl moiety, which are known to enhance biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H13Cl2NO4S
- Molecular Weight : 338.21 g/mol
- CAS Number : 593261-86-0
1. Anticancer Activity
Research indicates that compounds with piperidine and sulfonyl groups exhibit notable anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines. In vitro studies demonstrated that 1-[(2,5-dichlorophenyl)sulfonyl]piperidine derivatives possess cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 15.3 |
| 2 | MCF-7 | 20.5 |
| 3 | A549 | 18.7 |
2. Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the sulfonyl group is believed to enhance the compound's ability to inhibit bacterial growth .
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
3. Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The inhibition of AChE by the sulfonamide moiety has been documented in various studies .
Table 3: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Urease | 25 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cytotoxicity Mechanism : Induces apoptosis in cancer cells through the activation of caspase pathways.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and function.
- Enzyme Inhibition Mechanism : Competitive inhibition at the active site of target enzymes like AChE.
Case Studies
A study published in Braz. J. Pharm. Sci. explored the synthesis and biological evaluation of piperidine derivatives, including those containing sulfonyl groups. The results indicated a strong correlation between structural modifications and enhanced biological activity, particularly in anticancer and antibacterial assays .
Another research article highlighted the potential neuroprotective effects of related compounds in models of neurodegenerative diseases, suggesting that modifications to the piperidine structure could lead to improved therapeutic agents for conditions like Alzheimer's .
Q & A
Q. What are the optimal synthetic routes for 1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves sulfonylation of piperidine-4-carboxylic acid derivatives using 2,5-dichlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., DCM or THF) to minimize hydrolysis of the sulfonyl chloride .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the product .
- Purity validation : Validate via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm for axial protons), sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons), and carboxylic acid (δ ~12 ppm, broad) .
- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functional groups .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and retention time reproducibility .
Q. How can researchers design initial biological activity screening assays for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with known interactions with sulfonamide or piperidine-carboxylic acid derivatives (e.g., carbonic anhydrase, GPCRs) .
- Assay design :
- In vitro enzyme inhibition : Use fluorometric or colorimetric assays (e.g., esterase activity with p-nitrophenyl acetate) .
- Cell-based assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers) to prioritize lead candidates .
Advanced Research Questions
Q. What strategies are recommended to elucidate the reaction mechanism of sulfonylation in synthesizing this compound?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in situ ¹H NMR to identify intermediates and rate-determining steps .
- Computational modeling : Use density functional theory (DFT) to calculate activation energies for sulfonylation steps and identify transition states .
- Isotopic labeling : Introduce ¹⁸O-labeled sulfonyl chloride to track oxygen transfer during hydrolysis side reactions .
Q. How can computational chemistry be applied to predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX) and calculate binding energies .
- MD simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the sulfonyl-piperidine scaffold .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Experimental replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for variability in cell lines or enzyme batches .
- Dose-response refinement : Test a wider concentration range (e.g., 0.1 nM–100 µM) to resolve discrepancies in potency .
Q. What advanced analytical methods can resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with a protein target (e.g., human serum albumin) to determine absolute configuration .
- LC-HRMS/MS : Use high-resolution mass spectrometry with CID fragmentation to distinguish regioisomers (e.g., 2,5- vs. 3,4-dichloro substitution) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions to confirm substitution patterns .
Q. What methodologies are effective for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Systematically modify the dichlorophenyl ring (e.g., mono-/tri-chloro variants) and piperidine N-substituents .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .
- Proteomics profiling : Use affinity pull-down assays with SILAC labeling to identify off-target interactions influencing SAR .
Q. How can researchers design stability studies to evaluate the compound’s shelf-life under varying conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products .
- HPLC stability-indicating methods : Develop gradient elution protocols to separate degradation peaks (e.g., hydrolyzed carboxylic acid) .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
